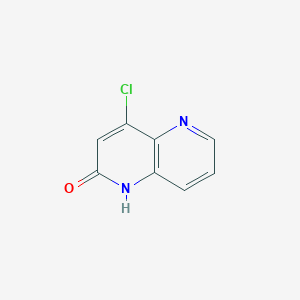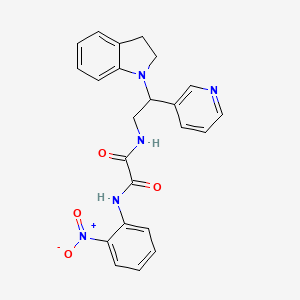
4-chloro-1H-1,5-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-1H-1,5-naphthyridin-2-one” is a chemical compound . It is a derivative of the 1,5-naphthyridine class of heterocycles .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “4-chloro-1H-1,5-naphthyridin-2-one”, has been a subject of research in recent years . The strategies related to the synthesis of 1,5-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of “4-chloro-1H-1,5-naphthyridin-2-one” consists of a 1,5-naphthyridine core with a chlorine atom at the 4th position .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “4-chloro-1H-1,5-naphthyridin-2-one”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-1H-1,5-naphthyridin-2-one” include a melting point of 263 °C, a predicted boiling point of 407.7±45.0 °C, a predicted density of 1.47±0.1 g/cm3, and a predicted pKa of 9.82±0.40 .Applications De Recherche Scientifique
Synthesis Strategies and Reactivity
The synthesis of 1,5-naphthyridines involves various strategies. Researchers have explored methods such as cyclization reactions, condensations, and metal-catalyzed processes. Notably, alkyl halides react readily with 1,5-naphthyridines to yield N-alkyl-substituted derivatives. These compounds serve as valuable intermediates for further functionalization .
Biological Activities
1,5-Naphthyridines exhibit a wide range of biological properties. Among them, 4-chloro-1H-1,5-naphthyridin-2-one has been investigated for its potential as an:
- Anticancer Agent : Functionalized 1,6-naphthyridines, including chlorinated derivatives, have shown promise in inhibiting cancer cell growth .
- Analgesic and Anti-Inflammatory Agent : Certain derivatives exhibit pain-relieving and anti-inflammatory effects .
Metal Complexes and Coordination Chemistry
Researchers have explored the coordination chemistry of 1,5-naphthyridines with transition metals. These complexes can serve as catalysts, sensors, or luminescent materials. For instance, a ruthenium(II) NADH-type complex derived from 1,5-naphthyridine ligands has been synthesized and studied .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 4-chloro-1H-1,5-naphthyridin-2-one are currently unknown. This compound belongs to the class of 1,8-naphthyridines, which have been found to exhibit diverse biological activities . .
Pharmacokinetics
One source suggests that it has high gastrointestinal absorption , which could impact its bioavailability.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-chloro-1H-1,5-naphthyridin-2-one is not well-documented. Some factors that could potentially influence its action include temperature, pH, and the presence of other compounds. For instance, one source suggests that it should be stored in an inert atmosphere at 2-8°C , indicating that temperature could affect its stability.
Propriétés
IUPAC Name |
4-chloro-1H-1,5-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEROIKVOSVNCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=O)N2)Cl)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)
![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)




![ethyl 4-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2681910.png)
![2-[Amino(benzylsulfanyl)methylidene]propanedinitrile](/img/structure/B2681911.png)